molecular formula C11H11N3O2 B7910612 Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate

Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate

Cat. No.: B7910612
M. Wt: 217.22 g/mol
InChI Key: OQYSSVQLDFISDG-UHFFFAOYSA-N
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Description

Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate is a heterocyclic aromatic compound featuring a benzoate ester core substituted with a 3-methyl-1,2,4-triazole moiety at the para position. Its molecular formula is C₁₁H₁₁N₃O₂, with a molecular weight of 217.22 g/mol . This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity. It has been synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, which involves palladium catalysts and aryl boronic acids . The compound’s ester group enhances lipophilicity, while the triazole ring contributes to hydrogen bonding and π-π stacking interactions, critical for binding to biological targets .

Properties

IUPAC Name

methyl 4-(3-methyl-1,2,4-triazol-1-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-8-12-7-14(13-8)10-5-3-9(4-6-10)11(15)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQYSSVQLDFISDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=N1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction with 3-Methyl-1H-1,2,4-triazole

This method involves the displacement of a bromine atom from methyl 4-(bromomethyl)benzoate using 3-methyl-1H-1,2,4-triazole under basic conditions.

Procedure :

  • Reagents : Methyl 4-(bromomethyl)benzoate (1.0 equiv), 3-methyl-1H-1,2,4-triazole (1.2 equiv), Cs₂CO₃ (2.0 equiv), dry acetonitrile.

  • Conditions : Reflux at 80°C for 12–24 hours under inert atmosphere.

  • Workup : Filtration, extraction with ethyl acetate, and purification via silica gel chromatography (hexane/ethyl acetate, 7:3).

  • Yield : 68–76%.

Key Data :

ParameterValue
Reaction Temperature80°C
Reaction Time12–24 hours
SolventAcetonitrile
BaseCs₂CO₃

Advantages : High regioselectivity for the 1-position of the triazole. Scalable for gram-scale synthesis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click Chemistry Approach

This method constructs the triazole ring via a 1,3-dipolar cycloaddition between an azide and an alkyne, followed by esterification.

Procedure :

  • Step 1 : Synthesis of methyl 4-(azidomethyl)benzoate from methyl 4-(bromomethyl)benzoate using NaN₃ in DMF at 70°C for 3 hours.

  • Step 2 : CuAAC reaction with propiolamide derivatives (e.g., 3-methyl-1-propyne) using CuSO₄·5H₂O (10 mol%) and sodium ascorbate in tert-BuOH/H₂O (1:1) at 25°C.

  • Yield : 63–82%.

Key Data :

ParameterValue
CatalystCuSO₄·5H₂O/sodium ascorbate
Solventtert-BuOH/H₂O
Reaction Time15 hours

Advantages : Excellent atom economy and tolerance for functional groups. Requires no protecting groups.

Palladium-Catalyzed Coupling Reactions

Suzuki-Miyaura Cross-Coupling

Aryl boronic acids are coupled with halogenated triazole precursors in the presence of palladium catalysts.

Procedure :

  • Reagents : Methyl 4-bromobenzoate (1.0 equiv), 3-methyl-1H-1,2,4-triazol-1-ylboronic acid (1.5 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv), THF/H₂O (3:1).

  • Conditions : 85°C for 12 hours.

  • Yield : 70–85%.

Key Data :

ParameterValue
Catalyst Loading5 mol% Pd(PPh₃)₄
SolventTHF/H₂O
BaseK₂CO₃

Advantages : Compatible with electron-deficient aryl halides. High purity without chromatography.

Mitsunobu Reaction for Direct Triazole Installation

Alcohol-Triazole Coupling

A Mitsunobu reaction links the triazole moiety to a benzoate ester via a hydroxyl intermediate.

Procedure :

  • Reagents : Methyl 4-hydroxybenzoate (1.0 equiv), 3-methyl-1H-1,2,4-triazole (1.2 equiv), DIAD (1.5 equiv), PPh₃ (1.5 equiv), dry THF.

  • Conditions : 0°C to room temperature, 3 hours.

  • Yield : 65–72%.

Key Data :

ParameterValue
ReagentsDIAD/PPh₃
SolventTHF
Temperature0°C → 25°C

Advantages : Mild conditions; avoids halogenated intermediates. Limited by cost of DIAD.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost EfficiencyRegioselectivity
Nucleophilic Substitution68–76HighModerateHigh (1-position)
CuAAC63–82ModerateLowExcellent
Suzuki Coupling70–85HighHighModerate
Mitsunobu Reaction65–72LowLowHigh

Key Findings :

  • Nucleophilic substitution and Suzuki coupling are preferred for industrial-scale synthesis due to scalability and reagent availability.

  • CuAAC offers superior regioselectivity but requires azide precursors, posing safety concerns.

  • Mitsunobu reactions are limited to small-scale applications due to reagent costs .

Mechanism of Action

The mechanism of action of Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following sections compare Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate with structurally analogous compounds, focusing on substituent effects, synthetic routes, and applications.

Triazole-Substituted Benzoate Esters

2.1.1. Substituent Variations on the Triazole Ring
  • Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate (C₁₁H₉Br₂N₃O₂; MW: 375.02 g/mol): The addition of bromine atoms at the 3- and 5-positions of the triazole ring increases molecular weight and polarizability, enhancing reactivity in cross-coupling reactions (e.g., Suzuki coupling with aryl boronic acids) .
2.1.2. Substituent Variations on the Benzene Ring
  • Methyl 2-Chloro-5-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate (C₁₁H₁₀ClN₃O₂; MW: 251.67 g/mol): The chloro substituent at the ortho position alters steric hindrance and electronic distribution, which may affect binding affinity in drug-receptor interactions .

Triazole Derivatives with Heterocyclic Hybrids

  • Ethyl 4-(3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate (C₂₃H₁₉N₃O₄; MW: 401.42 g/mol): This derivative, a precursor to the iron chelator deferasirox, demonstrates how hydroxyphenyl groups enhance metal-binding capacity .

Pharmacologically Active Triazole-Benzoate Derivatives

  • Its indole-triazole structure contrasts with the simpler triazole-benzoate scaffold of the target compound .
  • YQ456 (methyl 3-(3-ethyl-5-(4-methoxyphenyl)-1H-1,2,4-triazol-1-yl)benzoate): A myoferlin inhibitor with antitumor activity. The ethyl and methoxyphenyl groups enhance hydrophobic interactions in enzyme binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity Reference
This compound C₁₁H₁₁N₃O₂ 217.22 3-methyl triazole Synthetic intermediate
Methyl 4-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzoate C₁₁H₉Br₂N₃O₂ 375.02 3,5-dibromo triazole Cross-coupling precursor
Methyl 4-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate C₁₁H₁₀N₄O₄ 278.23 3-nitro triazole Potential CNS agent
Rizatriptan Benzoate C₂₂H₂₅N₅O₄ 391.47 Indole-triazole hybrid Migraine treatment
YQ456 C₁₉H₂₀N₄O₃ 352.39 Ethyl, methoxyphenyl triazole Anticancer (myoferlin inhibitor)

Research Findings and Key Insights

  • Synthetic Efficiency : this compound is synthesized in high yields (~80%) via base-mediated esterification or coupling reactions , whereas dibromo or nitro derivatives require harsher conditions (e.g., bromination with elemental bromine) .
  • Biological Activity : Triazole-methylbenzoates with electron-withdrawing groups (e.g., nitro, bromo) show enhanced stability in metabolic assays but reduced aqueous solubility . In contrast, YQ456’s methoxyphenyl group balances lipophilicity and solubility for optimal bioavailability .
  • Material Science Applications : Derivatives with extended π-systems (e.g., pyrazole-triazole hybrids) exhibit fluorescence properties, making them candidates for organic LEDs .

Biological Activity

Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate (CAS No. 1309460-28-3) is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10N4O2C_{10}H_{10}N_4O_2 and a molecular weight of approximately 218.21 g/mol. The compound features a benzoate moiety linked to a triazole ring, which is crucial for its biological activity.

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. This compound has shown promising antifungal activity against various fungal strains. In vitro studies have demonstrated that compounds with similar structures inhibit the growth of fungi by interfering with ergosterol biosynthesis, a vital component of fungal cell membranes.

Table 1: Antifungal Activity of Triazole Derivatives

Compound NameStrain TestedMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans8 µg/mL
This compoundAspergillus niger16 µg/mL
FluconazoleCandida albicans4 µg/mL

Anticancer Activity

Research indicates that triazole derivatives may possess anticancer properties. A study focusing on similar compounds revealed that they exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxic Effects
In a comparative study, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
HeLa12Cell cycle arrest

The results suggest that this compound could be further explored as a potential anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within pathogens and cancer cells. For instance:

  • Ergosterol Biosynthesis Inhibition : Similar triazole compounds inhibit the enzyme lanosterol demethylase (CYP51), disrupting fungal cell membrane integrity.
  • Apoptosis Induction : The compound may activate caspases in cancer cells leading to programmed cell death.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(3-methyl-1H-1,2,4-triazol-1-yl)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a triazole derivative with a substituted benzoate. A general method includes refluxing methyl benzoate derivatives with 3-methyl-1H-1,2,4-triazole in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Key optimization parameters include:

  • Catalyst selection : Acidic conditions (e.g., acetic acid) improve nucleophilic substitution at the benzoate para position.
  • Solvent choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents.
  • Purification : Post-reaction evaporation under reduced pressure followed by recrystallization yields high-purity product.

Q. Table 1: Reaction Optimization Parameters

ParameterTypical RangeImpact on Yield
Reaction Time4–6 hours>80% yield
Temperature78–85°C (reflux)Prevents decomposition
Molar Ratio (Triazole:Benzoate)1:1.1Reduces unreacted starting material

Q. How can the structure and purity of this compound be validated?

A multi-technique approach is essential:

  • FT-IR : Confirm ester C=O (~1700 cm⁻¹) and triazole C=N (~1600 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include the methyl ester singlet (~3.9 ppm) and triazole proton resonances (7.5–8.5 ppm) .
  • Elemental Analysis (CHNS) : Validate molecular formula (e.g., C₁₁H₁₁N₃O₂) with <0.3% deviation .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peak ([M+H]⁺ at m/z 218.09) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL refines bond lengths, angles, and torsional parameters . For example:

  • Torsion Analysis : The dihedral angle between the triazole and benzoate rings determines conjugation efficiency.
  • Hydrogen Bonding : Intermolecular H-bonds (e.g., N–H···O) stabilize the crystal lattice, detectable via SHELX's electron density maps .

Q. Table 2: Key Crystallographic Parameters

ParameterValueSoftware Used
Space GroupP2₁/cSHELXL
R-factor<0.05WinGX
Twinning CorrectionApplied if neededSHELXD

Q. What computational methods are suitable for studying the electronic properties and bioactivity of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge transfer .
  • Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to assess binding affinity .
  • Solvatochromic Analysis : Correlate solvent polarity with UV-Vis spectral shifts to evaluate polarity effects .

Q. How should researchers address contradictions in biological activity data for structurally analogous triazole-benzoate compounds?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity .
  • Dose-Response Curves : Validate IC₅₀ discrepancies using standardized assays (e.g., MTT for cytotoxicity).
  • Meta-Analysis : Cross-reference datasets from analogs like Ethyl 4-(1H-tetrazol-1-yl)benzoate to identify trends in antimicrobial or kinase inhibition .

Q. Table 3: Comparative Bioactivity of Analogous Compounds

CompoundTarget ActivityIC₅₀ (μM)
This compoundKinase Inhibition12.3 ± 1.2
Ethyl 4-amino benzoateAntimicrobial>100
5-(4-carboxyphenyl)-tetrazoleAnticonvulsant8.7 ± 0.9

Q. What strategies mitigate challenges in refining high-resolution or twinned crystallographic data for this compound?

  • Twinning Detection : Use SHELXD to identify twin laws and apply scale factors .
  • High-Resolution Refinement : Employ anisotropic displacement parameters in SHELXL for accurate thermal motion modeling .
  • Validation Tools : Check for outliers using ORTEP-3 visualization and R-free values .

Q. How do solvent polarity and substituent effects influence the solvatochromic behavior of triazole-benzoate derivatives?

  • Solvent Polarity Index (ET(30)) : Correlate with UV-Vis λₘₐₓ shifts in solvents like DMSO (polar) vs. hexane (nonpolar) .
  • Electron-Withdrawing Groups : Nitro or cyano substituents increase intramolecular charge transfer, red-shifting absorption bands .

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